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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(3-
Methoxy-phenyl)-isoxazole-5-carbaldehyde, a key heterocyclic intermediate in medicinal
chemistry and drug development.[1] Isoxazole derivatives are recognized for their wide
spectrum of biological activities, making their unambiguous structural confirmation paramount.
[2][3][4] This document offers researchers, scientists, and drug development professionals a
detailed walkthrough of the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data expected for this compound. The guide emphasizes the causality
behind spectroscopic phenomena, providing a robust framework for structural elucidation and
quality control.

Molecular Structure and Overview

3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde possesses a molecular formula of
C11HoNOs and a molecular weight of 203.19 g/mol .[1][5] The structure is composed of three
key functional regions: a 3-methoxyphenyl substituent, a central 1,2-isoxazole heterocyclic ring,
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and a 5-position carbaldehyde group. Each of these components imparts distinct and
identifiable signatures in various spectroscopic analyses.

Caption: Molecular structure of 3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde.

Proton Nuclear Magnetic Resonance (*H NMR)
Spectroscopy

H NMR spectroscopy is a primary tool for elucidating the proton framework of a molecule. The
chemical shift, multiplicity, and integration of each signal provide precise information about the
electronic environment and connectivity of protons.

Experimental Protocol: *H NMR Acquisition

A robust protocol for acquiring high-quality *H NMR data is essential for accurate structural
analysis.
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Sample Preparation

Dissolve 5-10 mg of sample
in ~0.7 mL of deuterated
solvent (e.g., CDCI3).

:

Add internal standard
(TMS, 0 ppm).

Transfer to a
5 mm NMR tube.

Data Acguisition

Insert sample into a
400 MHz (or higher)
NMR spectrometer.

Tune and shim the
magnetic field.

Acquire spectrum with
sufficient scans (e.g., 16-64)
for good signal-to-noise.

Data Processing

Apply Fourier
transform.

Phase and baseline
correction.

TMS (0.00 ppm).

l

Integrate peaks and
analyze multiplicities.

[Calibrate spectrum to

—/

"/

Click to download full resolution via product page

Caption: Standard workflow for *H NMR spectroscopic analysis.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b1424944?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1424944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Expected 'H NMR Data

The choice of a deuterated solvent like chloroform-d (CDCIs) is standard for many organic
molecules due to its good solubilizing properties and minimal spectral overlap.[6][7]

Predicted Chemical

Assigned Proton Shift (5, ppm) Multiplicity Integration
Aldehyde-H 99-10.1 Singlet (s) 1H
Isoxazole-H (C4-H) 70-7.2 Singlet (s) 1H
Ar-H 7.3-75 Multiplet (m) 3H
Ar-H 6.9-7.1 Multiplet (m) 1H
Methoxy-H (OCHs) 3.8-3.9 Singlet (s) 3H

Note: These are predicted values based on analogous structures. Actual values may vary
slightly.[8][9][10]

Interpretation and Mechanistic Insight

e Aldehyde Proton (s, ~10.0 ppm): This proton is the most deshielded in the molecule. Its
significant downfield shift is a direct consequence of the powerful electron-withdrawing
nature and magnetic anisotropy of the adjacent carbonyl group. Its singlet nature confirms
the absence of adjacent protons for coupling.

» |soxazole Ring Proton (s, ~7.1 ppm): The proton at the C4 position of the isoxazole ring
typically appears as a sharp singlet, a characteristic feature of 3,5-disubstituted isoxazoles.
[91[10]

e Aromatic Protons (m, 6.9-7.5 ppm): The four protons on the 3-methoxyphenyl ring will exhibit
complex splitting patterns (multiplets) due to ortho- and meta-couplings. The electron-
donating methoxy group and the electron-withdrawing isoxazole ring influence their chemical
shifts, leading to a spread-out appearance in this region.

o Methoxy Protons (s, ~3.85 ppm): The three protons of the methoxy group are chemically
equivalent and do not couple with other protons, resulting in a sharp singlet. Their chemical

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9434621/
http://op.niscpr.res.in/index.php/IJC/article/download/72063/465482797
https://www.rjpbcs.com/pdf/2013_4(2)/[42].pdf
https://www.rsc.org/suppdata/c7/ra/c7ra11436b/c7ra11436b1.pdf
https://www.mdpi.com/1420-3049/18/11/13645
https://www.rsc.org/suppdata/c7/ra/c7ra11436b/c7ra11436b1.pdf
https://www.mdpi.com/1420-3049/18/11/13645
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1424944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

shift is characteristic of an aryl methyl ether.

Carbon-13 Nuclear Magnetic Resonance (**C NMR)
Spectroscopy

13C NMR spectroscopy maps the carbon skeleton of a molecule. With broadband proton
decoupling, each unigue carbon atom typically appears as a single line, with its chemical shift
indicating its electronic environment.

Experimental Protocol: **C NMR Acquisition

The protocol is similar to *H NMR, but requires more scans due to the low natural abundance of
the 13C isotope. A standard experiment is performed with broadband proton decoupling to
simplify the spectrum into singlets for each carbon.[6][7]

Expected **C NMR Data

Assigned Carbon Predicted Chemical Shift (8, ppm)
Aldehyde (C=0) 185 - 190

Isoxazole C5 170-172

Isoxazole C3 162 - 164

Aromatic C-O 159 - 161

Aromatic C (quaternary) 129 - 131

Aromatic CH 110-130

Isoxazole C4 97 - 100

Methoxy (OCHs) 55 - 56

Note: Predicted values based on known isoxazole derivatives.[9][11]

Interpretation and Mechanistic Insight

e Carbonyl Carbon (~187 ppm): The aldehyde's sp2-hybridized carbonyl carbon is the most
deshielded carbon due to the polarization of the C=0 bond, placing it far downfield.
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» |Isoxazole Carbons (C3, C5, C4): The carbons of the heterocyclic ring resonate at distinct
positions. C3 and C5, being bonded to electronegative heteroatoms, are significantly
downfield compared to C4. The C4 carbon's chemical shift around 98 ppm is highly
characteristic.[9]

o Aromatic Carbons (110-161 ppm): The six carbons of the phenyl ring appear in the typical
aromatic region. The carbon directly attached to the oxygen of the methoxy group is the most
deshielded among them, while the quaternary carbon attached to the isoxazole ring is also
identifiable.

e Methoxy Carbon (~55.5 ppm): The sp3-hybridized carbon of the methoxy group appears
upfield, consistent with a methyl group attached to an electronegative oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups. Specific bonds absorb
infrared radiation at characteristic frequencies, providing a molecular fingerprint.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, efficient method for acquiring IR spectra of
solid samples, requiring minimal preparation.
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Place small amount of
solid sample on the
ATR crystal.

Apply pressure to ensure
good contact.

:

(Record background spectrum)

(clean crystal).

(Record sample spectrum)

Process data:
Baseline correction and
peak identification.

Click to download full resolution via product page

Caption: Simplified workflow for ATR-FTIR analysis.

Characteristic IR Absorptions
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Wavenumber (cm~—?) Vibration Type Functional Group
~3100-3000 C-H Stretch Aromatic & Isoxazole C-H
~2900, ~2800 C-H Stretch Aldehyde (Fermi doublet)
~1715 C=0 Stretch Aldehyde Carbonyl

~1605, ~1580, ~1470 C=C / C=N Stretch Aromatic & Isoxazole Rings
~1250, ~1030 C-O Stretch Aryl-O-CHs (Ether)
~900-675 C-H Bend Aromatic Out-of-Plane

Note: Characteristic absorption frequencies for isoxazole and aldehyde moieties.[8][10][12][13]

Interpretation and Mechanistic Insight

The IR spectrum provides definitive proof of the key functional groups.

o Aldehyde Group: The most prominent feature is the intense C=0 stretching band around
1715 cm™1, Its presence is corroborated by the two weaker, but highly characteristic, C-H
stretching bands of the aldehyde proton near 2800 and 2900 cm~1.

o Aromatic and Isoxazole Systems: The sharp peaks in the 1470-1605 cm~* region are due to
the stretching vibrations within the two ring systems.

e Methoxy Group: The strong bands corresponding to the asymmetric and symmetric C-O
stretching of the aryl ether linkage confirm the presence of the methoxy substituent.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues
based on its fragmentation pattern upon ionization. Electron lonization (El) is a common
technique that imparts high energy, leading to predictable fragmentation.[14][15]

Expected Mass Spectrum Data

e Molecular Formula: C1:HaNO3
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e Exact Mass: 203.0582

e Molecular lon (M*'): m/z = 203

Primary Fragmentation Pathways

The molecular ion (M*") will undergo fragmentation by breaking at its weakest points to form
more stable ions and neutral radicals.

[M]™
m/z = 203

N
N\

N
CHO™ .- CHsO'
N\
4
[
m

[M-CHOJ* M-OCHs]*+
m/z =174 /z =172

- C2H2N’

[M-HJ*
m/z = 202

[C7H7O]
m/z = 107

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways in EI-MS.

Interpretation and Mechanistic Insight

e Molecular lon Peak (m/z 203): The presence of a peak at m/z 203 confirms the molecular
weight of the compound.

e [M-H]* (m/z 202): Loss of the weakly bound aldehyde proton radical is a very common
fragmentation pathway for aldehydes, resulting in a stable acylium ion.[16]

e [M-CHOJ* (m/z 174): Cleavage of the bond between the isoxazole ring and the formyl group
results in the loss of a formyl radical (-CHO, 29 Da). This is often a significant peak,
indicating the presence of a terminal aldehyde.
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o Further Fragmentation: The fragment at m/z 174 can undergo further cleavage, such as the
breakdown of the isoxazole ring, to produce other characteristic ions like the methoxyphenyl
cation.

Conclusion

The collective analysis of *H NMR, 3C NMR, IR, and mass spectrometry data provides a self-
validating system for the unequivocal identification and structural confirmation of 3-(3-Methoxy-
phenyl)-isoxazole-5-carbaldehyde. The characteristic aldehyde signals in all spectra,
combined with the specific signatures of the disubstituted isoxazole and methoxyphenyl
moieties, create a unique spectroscopic fingerprint. This guide provides the foundational data
and interpretive logic necessary for researchers to confidently characterize this valuable
synthetic intermediate, ensuring the integrity of materials used in drug discovery and
development pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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